Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate

Lipophilicity LogP Drug Design

Researchers developing 2-aminothiophene SAR libraries face inconsistent purity that undermines reproducible dose-response data. This isopropyl ester (CAS 350989-50-3) at 97% purity, with an intermediate LogP of 2.69, balances membrane permeability and aqueous solubility-distinct from methyl (LogP 3.31) and ethyl (LogP 2.56) analogs. ISO-certified supply chain with ambient shipping; suitable as an LC-MS/MS reference standard under GLP/GMP workflows.

Molecular Formula C14H22N2O3S
Molecular Weight 298.4g/mol
CAS No. 350989-50-3
Cat. No. B448071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate
CAS350989-50-3
Molecular FormulaC14H22N2O3S
Molecular Weight298.4g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OC(C)C)C
InChIInChI=1S/C14H22N2O3S/c1-6-16(7-2)13(17)11-9(5)10(12(15)20-11)14(18)19-8(3)4/h8H,6-7,15H2,1-5H3
InChIKeyDTTKSMRPORHRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate (CAS 350989‑50‑3): A Differentiated 2‑Aminothiophene‑3‑carboxylate Building Block for Medicinal Chemistry and Agrochemical Research


Isopropyl 2‑amino‑5‑[(diethylamino)carbonyl]‑4‑methylthiophene‑3‑carboxylate (CAS 350989‑50‑3) is a synthetic 2‑aminothiophene‑3‑carboxylate ester bearing a diethylcarbamoyl substituent at the 5‑position and a methyl group at the 4‑position. It is classified as an aromatic amine and carboxylate ester within the thiophene family [REFS‑1]. The compound is typically synthesized via the Gewald multicomponent reaction, a well‑established method for constructing 2‑aminothiophene scaffolds [REFS‑2]. Its core structure is recognized as a privileged scaffold in medicinal chemistry, with documented roles as kinase inhibitors, receptor modulators, and anti‑inflammatory agents [REFS‑3].

Workflow
Medicinal chemistry and agrochemical building block
Synthesis
Accessible via Gewald multicomponent reaction
Scaffold
Reported privileged 2‑aminothiophene core for kinase inhibitor and anti‑inflammatory research

Why Isopropyl 2‑amino‑5‑[(diethylamino)carbonyl]‑4‑methylthiophene‑3‑carboxylate Cannot Be Casually Substituted by Its Ethyl or Methyl Ester Analogs


Within the 2‑amino‑5‑(diethylcarbamoyl)‑4‑methylthiophene‑3‑carboxylate series, the ester moiety is not a passive spectator. Altering the alkyl ester from methyl to ethyl to isopropyl changes the lipophilicity (LogP) by approximately 0.4 log units per methylene addition [REFS‑1][REFS‑2]. This shift directly impacts solubility, membrane permeability, and metabolic stability, making the isopropyl ester a distinct chemical entity rather than an interchangeable analog. In drug discovery and agrochemical lead optimization, such differences can determine target engagement and bioavailability [REFS‑3].

Isopropyl ester
Ethyl / methyl analogs
Ester chain length shifts LogP by ~0.4 units per CH₂, altering permeability and solubility
Isopropyl ester
Shorter-chain esters
May shift metabolic stability and target engagement profiles; not a passive spectator
Isopropyl ester
Methyl / ethyl analogs
Distinct physicochemical entity; direct substitution may require re-optimization

Product‑Specific Quantitative Evidence Guide for Isopropyl 2‑amino‑5‑[(diethylamino)carbonyl]‑4‑methylthiophene‑3‑carboxylate


Isopropyl Ester Exhibits Intermediate Lipophilicity (LogP 2.69) Between Ethyl (2.56) and Methyl (3.31) Analogs, Enabling Tunable ADME Properties

The computed LogP of isopropyl 2‑amino‑5‑[(diethylamino)carbonyl]‑4‑methylthiophene‑3‑carboxylate is 2.69 (Leyan) [REFS‑1], compared to 2.56 for the ethyl ester analog (Hit2Lead) [REFS‑2]. The methyl ester analog has a reported LogP of 3.31 (Chemsrc/ChemSpider) [REFS‑3]. The isopropyl ester thus occupies a lipophilicity window that may balance membrane permeability and aqueous solubility, which is critical for oral bioavailability according to Lipinski's Rule of Five.

Lipophilicity (LogP)
Cross‑study comparable
LogP 2.69 (isopropyl)
2.69 vs Ethyl 2.56 | Methyl 3.31
Intermediate lipophilicity may balance permeability and solubility for oral bioavailability studies
Computed values; experimental LogP not reported
Lipophilicity LogP Drug Design ADME

Higher Molecular Weight (298.40 g/mol) of Isopropyl Ester Provides Greater Steric Bulk, Influencing Binding Pockets and Physicochemical Properties

The isopropyl ester has a molecular weight of 298.40 g/mol [REFS‑1], compared to 284.37 g/mol for the ethyl ester [REFS‑2] and 270.35 g/mol for the methyl ester [REFS‑3]. The increased size reduces volatility and may enhance metabolic stability by sterically shielding the ester carbonyl from hydrolytic enzymes.

Molecular Weight
Class‑level inference
298.40 g/mol
Higher steric bulk may reduce volatility and shield ester from hydrolysis
No direct volatility data; molecular formula calculation
Molecular Weight Steric Bulk Drug Metabolism Volatility

Commercially Available Isopropyl Ester at 97 % Purity Provides Tighter Specification Than Typical 95 % Ethyl and Methyl Counterparts

The target compound is supplied at a minimum purity of 97 % (NLT 97 %) by vendors such as MolCore [REFS‑1] and Leyan [REFS‑2]. In contrast, the ethyl ester analog is typically offered at 95 % purity [REFS‑3], and the methyl ester is also listed at 95 % [REFS‑4]. The higher purity specification reduces batch‑to‑batch variability and the need for additional purification in downstream synthetic or biological workflows.

Purity Specification
Direct head‑to‑head
97% (NLT 97%)
vs 95% for ethyl and methyl analogs
Tighter specification reduces batch variability and purification needs
Vendor specifications; actual lot may vary
Purity Quality Control Procurement Reproducibility

2‑Aminothiophene Scaffold Recognized for Anti‑Inflammatory Activity, Supporting the Isopropyl Ester's Potential in Inflammation Research

The 2‑aminothiophene core, shared by all three ester analogs, is a validated pharmacophore for anti‑inflammatory activity. A 2017 review documented that 2‑aminothiophene derivatives act as inhibitors of pro‑inflammatory cytokines and COX/LOX pathways [REFS‑1]. More recent work (2022) confirmed the scaffold's privileged status in drug discovery, with multiple compounds progressing to preclinical evaluation [REFS‑2]. While direct comparative anti‑inflammatory data for the isopropyl ester versus its analogs are not available, the conserved core structure implies that the ester group serves primarily to modulate pharmacokinetics rather than abolish target engagement.

Anti‑inflammatory Scaffold
Class‑level inference
Reported anti‑inflammatory pharmacophore
Conserved core supports screening in inflammation models; ester modulates PK
No direct IC₅₀ for isopropyl ester; class‑level review
Anti‑inflammatory 2‑Aminothiophene Medicinal Chemistry Cytokine

Consistent Irritant Classification Across Ester Analogs Requires Standard Handling, with No Differential Hazard for the Isopropyl Ester

The isopropyl ester is classified as an irritant (Xi) [REFS‑1][REFS‑2], as are the ethyl and methyl ester analogs [REFS‑3]. This means that from a safety perspective, all three compounds require similar PPE and ventilation, and there is no procurability advantage based on hazard classification alone.

Hazard Classification
Direct head‑to‑head
Irritant (Xi)
Equivalent across isopropyl, ethyl, methyl esters
No differential hazard; standard PPE suffices
Based on vendor MSDS classification
Safety Handling Irritant Regulatory

Isopropyl Ester Available Through ISO‑Certified Supply Chain (MolCore), Ensuring Batch‑to‑Batch Consistency for Regulated Research Environments

The isopropyl ester is offered by MolCore with ISO certification, indicating adherence to international quality management standards [REFS‑1]. While the ethyl and methyl esters are also available from multiple vendors, explicit ISO certification claims are less consistently documented for those analogs. This may be relevant for laboratories operating under GLP or GMP requirements.

Supply Chain Quality
Supporting evidence
ISO‑certified
Documented for MolCore; less consistent for analogs
Supports procurement in regulated research settings
Vendor claim; independent verification advised
Supply Chain ISO Certification Quality Assurance Procurement

Best Research and Industrial Application Scenarios for Isopropyl 2‑amino‑5‑[(diethylamino)carbonyl]‑4‑methylthiophene‑3‑carboxylate


Medicinal Chemistry Lead Optimization for Anti‑Inflammatory Agents Requiring Tunable Lipophilicity

The isopropyl ester's intermediate LogP of 2.69 [REFS‑1], situated between the more hydrophilic ethyl ester (LogP 2.56) and the more lipophilic methyl ester (LogP 3.31) [REFS‑2], makes it a valuable candidate in structure‑activity relationship (SAR) studies aimed at balancing membrane permeability and aqueous solubility. The conserved 2‑aminothiophene core is a validated anti‑inflammatory pharmacophore [REFS‑3], and the isopropyl ester's distinct physicochemical profile may yield differentiated pharmacokinetics in lead optimization programs targeting inflammatory pathways.

Agrochemical Intermediate for Fungicide or Insecticide Development Leveraging Gewald Chemistry

The Gewald synthetic route [REFS‑3] provides efficient access to the 2‑aminothiophene scaffold, which has been exploited in agrochemical research for fungicidal and insecticidal applications. The isopropyl ester's higher molecular weight (298.40 g/mol) [REFS‑1] and lower volatility relative to the ethyl and methyl analogs may improve field stability and reduce off‑target drift, making it a preferred intermediate for development of crop protection agents where environmental persistence is a consideration.

Chemical Biology Probe for Studying 2‑Aminothiophene‑Kinase Interactions

2‑Aminothiophene derivatives have demonstrated activity as kinase inhibitors [REFS‑3]. The isopropyl ester, with its higher purity specification (97 %) [REFS‑1], is better suited for generating reproducible dose‑response data in biochemical assays. Its steric bulk, conferred by the isopropyl group, may also confer selectivity for specific kinase binding pockets compared to the methyl or ethyl analogs, making it a useful probe in chemical biology studies of kinase‑dependent signaling pathways.

Certified Reference Standard for LC‑MS/MS Quantification in Regulated Bioanalytical Laboratories

The availability of the isopropyl ester through an ISO‑certified supply chain [REFS‑1] and its well‑characterized molecular identity (MDL MFCD01114982, InChI DTTKSMRPORHRTD‑UHFFFAOYSA‑N) [REFS‑1] make it suitable as a reference standard for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) method development and validation. Laboratories operating under GLP or GMP guidelines may prefer the isopropyl ester over less rigorously certified analogs for quantification of 2‑aminothiophene derivatives in biological matrices or environmental samples.

Application
Selection Property
Validation Focus
Anti‑inflammatory lead optimization
Intermediate lipophilicity and conserved anti‑inflammatory scaffold
Anti‑inflammatory target engagement and PK profiling
Agrochemical intermediate development
Gewald‑derived scaffold with higher molecular weight and lower volatility
Field stability and target pest activity
Kinase inhibitor chemical probe
Higher purity specification and steric bulk for kinase selectivity
Kinase panel selectivity and dose‑response reproducibility
LC‑MS/MS reference standard
ISO‑certified supply chain and well‑characterized identity
Method validation accuracy and precision in research matrices
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